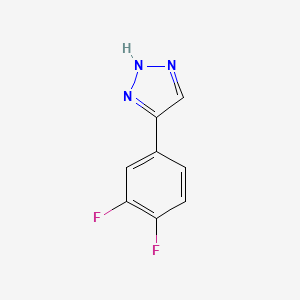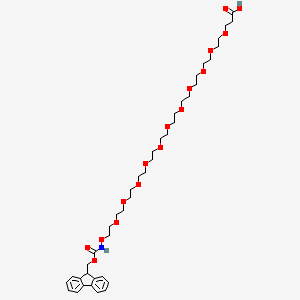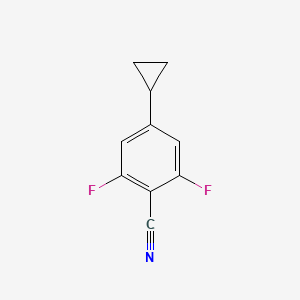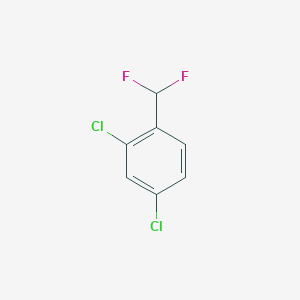![molecular formula C13H20N2O3S2 B13713056 N-[2-(2-methoxyethoxy)ethyl]-3-(pyridin-2-yldisulfanyl)propanamide](/img/structure/B13713056.png)
N-[2-(2-methoxyethoxy)ethyl]-3-(pyridin-2-yldisulfanyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(2-methoxyethoxy)ethyl]-3-(pyridin-2-yldisulfanyl)propanamide is a chemical compound with a unique structure that includes a pyridine ring and a disulfide bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-methoxyethoxy)ethyl]-3-(pyridin-2-yldisulfanyl)propanamide typically involves the reaction of 2-(2-methoxyethoxy)ethylamine with 3-(pyridin-2-yldisulfanyl)propanoic acid. The reaction is carried out under controlled conditions, often using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(2-methoxyethoxy)ethyl]-3-(pyridin-2-yldisulfanyl)propanamide can undergo various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are often used.
Substitution: Electrophilic substitution reactions may require reagents like nitric acid (HNO₃) or sulfuric acid (H₂SO₄).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Various substituted pyridine derivatives.
Applications De Recherche Scientifique
N-[2-(2-methoxyethoxy)ethyl]-3-(pyridin-2-yldisulfanyl)propanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways involving disulfide bonds.
Medicine: Explored for its potential therapeutic effects, particularly in targeting oxidative stress-related conditions.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of N-[2-(2-methoxyethoxy)ethyl]-3-(pyridin-2-yldisulfanyl)propanamide involves its interaction with molecular targets through its disulfide bond. This bond can undergo redox reactions, influencing various biological pathways. The pyridine ring may also interact with specific receptors or enzymes, modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-Pyridinyldithio)ethyl Methacrylate: Contains a similar disulfide bond and pyridine ring but differs in its methacrylate group.
2-(Pyridin-2-yldisulfanyl)ethanamine: Similar disulfide bond and pyridine ring but with an ethanamine group.
Uniqueness
N-[2-(2-methoxyethoxy)ethyl]-3-(pyridin-2-yldisulfanyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyethoxyethyl group provides additional solubility and reactivity compared to similar compounds.
Propriétés
Formule moléculaire |
C13H20N2O3S2 |
|---|---|
Poids moléculaire |
316.4 g/mol |
Nom IUPAC |
N-[2-(2-methoxyethoxy)ethyl]-3-(pyridin-2-yldisulfanyl)propanamide |
InChI |
InChI=1S/C13H20N2O3S2/c1-17-9-10-18-8-7-14-12(16)5-11-19-20-13-4-2-3-6-15-13/h2-4,6H,5,7-11H2,1H3,(H,14,16) |
Clé InChI |
WWBWHXHBRNTLJM-UHFFFAOYSA-N |
SMILES canonique |
COCCOCCNC(=O)CCSSC1=CC=CC=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[2-[[5-Amino-1,5-dioxo-1-(1-oxopropan-2-ylamino)pentan-2-yl]amino]-1-(2-amino-1,4,5,6-tetrahydropyrimidin-6-yl)-2-oxoethyl]carbamoylamino]-4-methylpentanoic acid](/img/structure/B13712976.png)





![[2R-[2alpha,2(S*),3alpha,6beta[2S*,3E,5E,7E,9S*,11R*,13R*,14R*,15E,17R*,19E/Z,21R*,22(1S*,3R*,4R*)]]]-1-[Oxo[tetrahydro-2-hydroxy-6-[14-hydroxy-22-(4-hydroxy-3-methoxycyclohexyl)-2,13-dimethoxy-3,9,11,15,17,21-hexamethyl-12,18-dioxo-3,5,7,15,19-docosapentaenyl]-3-methyl-2H-pyran-2-yl]acetyl]-2-piperidinecarboxylic Acid Monosodium Salt](/img/structure/B13713006.png)
![(6-(Benzyloxy)-1-cyclopentyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B13713011.png)
![Dichloro[(R,R)-ethylenebis(4,5,6,7-tetrahydro-1-indenyl)]zirconium(IV)](/img/structure/B13713026.png)


![5-Amino-3-(2-pyridyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B13713042.png)


